molecular formula C9H5ClOS B051202 Benzo[b]thiophene-7-carbonyl chloride CAS No. 120081-47-2

Benzo[b]thiophene-7-carbonyl chloride

Cat. No.: B051202
CAS No.: 120081-47-2
M. Wt: 196.65 g/mol
InChI Key: JILFWFGWWHGBHQ-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-7-carbonyl chloride is a chemical compound with the molecular formula C9H5ClOS. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Scientific Research Applications

Benzo[b]thiophene-7-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds with potential therapeutic properties.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of agrochemicals, dyes, and polymers

Safety and Hazards

Benzo[b]thiophene-7-carbonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

While the future directions for Benzo[b]thiophene-7-carbonyl chloride are not explicitly mentioned in the search results, thiophene derivatives are of interest in various fields. They are used in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]thiophene-7-carbonyl chloride typically involves the chlorination of benzo[b]thiophene-7-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{C}_9\text{H}_6\text{O}_2\text{S} + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_5\text{ClOS} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time .

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophene-7-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: It can be reduced to benzo[b]thiophene-7-carboxaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: It can be oxidized to benzo[b]thiophene-7-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Benzo[b]thiophene-7-carboxaldehyde: Formed from reduction reactions.

    Benzo[b]thiophene-7-carboxylic acid: Formed from oxidation reactions.

Comparison with Similar Compounds

  • Benzo[b]thiophene-2-carbonyl chloride
  • Benzo[b]thiophene-3-carbonyl chloride
  • Benzo[b]thiophene-4-carbonyl chloride

Comparison: Benzo[b]thiophene-7-carbonyl chloride is unique due to its position on the benzo[b]thiophene ring, which influences its reactivity and the types of products formed. Compared to other benzo[b]thiophene carbonyl chlorides, it may exhibit different reactivity patterns and applications in organic synthesis .

Properties

IUPAC Name

1-benzothiophene-7-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClOS/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILFWFGWWHGBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)Cl)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557787
Record name 1-Benzothiophene-7-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120081-47-2
Record name 1-Benzothiophene-7-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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